molecular formula C20H19N7S B14925520 2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole

2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole

Cat. No.: B14925520
M. Wt: 389.5 g/mol
InChI Key: SATVSKURZDKFJY-UHFFFAOYSA-N
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Description

2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole is a complex heterocyclic compound that features a unique combination of pyrazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole typically involves multi-component reactions. One common method includes the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of catalysts such as nano-SiO2/HClO4 under reflux conditions . Another approach involves the reaction of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to ensure the reaction proceeds smoothly and safely on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved often include signal transduction and metabolic pathways relevant to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole is unique due to its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N7S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[3,5-bis(1-methylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C20H19N7S/c1-25-11-15(9-21-25)17-8-19(16-10-22-26(2)12-16)27(24-17)20-23-18(13-28-20)14-6-4-3-5-7-14/h3-7,9-13,19H,8H2,1-2H3

InChI Key

SATVSKURZDKFJY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CN(N=C5)C

Origin of Product

United States

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